molecular formula C8H9NO4 B3058681 2-(Hydroxymethyl)-4-methyl-6-nitrophenol CAS No. 91084-83-2

2-(Hydroxymethyl)-4-methyl-6-nitrophenol

Cat. No.: B3058681
CAS No.: 91084-83-2
M. Wt: 183.16 g/mol
InChI Key: SFEKVEMUJBHBLK-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-4-methyl-6-nitrophenol is an organic compound with a phenolic structure It features a hydroxymethyl group (-CH2OH), a methyl group (-CH3), and a nitro group (-NO2) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-4-methyl-6-nitrophenol typically involves the hydroxymethylation of 4-methyl-6-nitrophenol. This reaction can be carried out using formaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction conditions often include an aqueous or anhydrous environment to facilitate the addition of the hydroxymethyl group to the phenolic compound .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. specific industrial methods for large-scale production are not extensively documented in the literature.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-4-methyl-6-nitrophenol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like alkoxides or amines can react with the hydroxymethyl group under basic conditions.

Major Products

    Oxidation: 2-(Carboxymethyl)-4-methyl-6-nitrophenol.

    Reduction: 2-(Hydroxymethyl)-4-methyl-6-aminophenol.

    Substitution: Various substituted phenolic derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Hydroxymethyl)-4-methyl-6-nitrophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-4-methyl-6-nitrophenol depends on its chemical structure and the functional groups present. The hydroxymethyl group can participate in hydrogen bonding and other interactions, while the nitro group can undergo reduction to form reactive intermediates. These interactions can affect the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Hydroxymethyl)-4-methyl-6-nitrophenol is unique due to the presence of both hydroxymethyl and nitro groups on the same phenolic ring.

Properties

IUPAC Name

2-(hydroxymethyl)-4-methyl-6-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-5-2-6(4-10)8(11)7(3-5)9(12)13/h2-3,10-11H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFEKVEMUJBHBLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90529295
Record name 2-(Hydroxymethyl)-4-methyl-6-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90529295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91084-83-2
Record name 2-(Hydroxymethyl)-4-methyl-6-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90529295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The 6-nitro-2-methylol p-cresol was prepared by charging 134.3 grams of bis-methylol para cresol (BMPC) (assay: 97.9%, melting point: 124.5 to 126.5° C.), and 3000 grams of deionized water into a 5 liter, wide mouth beaker and stirring to achieve a colloidal suspension of the BMPC before 200 grams of concentrated nitric acid was added in 30 minutes as the temperature was maintained between 20 and 30° C. The mixture was mixed an additional 24 hours at room temperature before a Buchner funnel filtration. The wetcake was washed with deionized water until the effluent achieved a pH of 6. The wetcake was then vacuum oven dried (30-35° C.,<10 torr) until the residual water assay was less than 1 percent. Yield: 80 to 85%.
Name
bis-methylol para cresol
Quantity
134.3 g
Type
reactant
Reaction Step One
Name
BMPC
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 g
Type
reactant
Reaction Step Two
Name
Quantity
3000 g
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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